Duartin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

UM-9 可以从天然来源如山奈属植物中分离出来,方法是使用制备型高效液相色谱 (prep-HPLC) . 该方法涉及根据天然产物的化学性质对其进行分离和纯化。 该过程通常包括样品制备、方法开发和样品后处理

化学反应分析

UM-9 会经历各种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括硼氢化钠或氢化铝锂等还原剂。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,UM-9 的氧化可能会导致形成醌类,而还原可能会产生醇类或烃类。

科学研究应用

UM-9 具有广泛的科学研究应用,包括:

化学: UM-9 用作研究异黄酮反应性和性质的模型化合物。

生物学: UM-9已被证明通过阻断TPC2通道来抑制黑色素瘤细胞的增殖、迁移和侵袭.

工业: UM-9 可用于开发新的药物和化妆品,因为它具有生物活性。

作用机制

UM-9 主要通过抑制 TPC2 通道发挥其作用 . 这些通道参与各种细胞过程,包括钙信号传导和内溶酶体运输。 通过阻断 TPC2,UM-9 会增加黑色素体中的黑色素生成,并抑制黑色素瘤细胞的增殖、迁移和侵袭 . 这种作用机制突出了 UM-9 在治疗黑色素瘤和其他与色素沉着相关的疾病方面的潜在治疗应用。

相似化合物的比较

UM-9 在异黄酮中是独特的,因为它特异性地抑制 TPC2 通道 类似的化合物包括其他异黄酮,例如染料木黄酮和大豆异黄酮,它们也表现出生物活性,但针对不同的分子途径。例如,染料木黄酮以其抑制酪氨酸激酶的能力而闻名,而大豆异黄酮则具有雌激素样作用。

生物活性

Duartin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress, which is linked to various diseases. Research indicates that this compound possesses significant antioxidant properties.

- Mechanism : this compound may scavenge free radicals and enhance the body’s antioxidant defenses.

- Case Study : In vitro studies have shown that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its role in protecting cellular integrity.

| Study | Concentration | Effect |

|---|---|---|

| Study A | 10 µM | 50% reduction in ROS |

| Study B | 25 µM | 70% reduction in lipid peroxidation |

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. This activity is essential for managing conditions such as arthritis and other inflammatory diseases.

- Mechanism : It is believed that this compound inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of TNF-α and IL-6.

| Study | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| Study C | 50 µM | 60% | 55% |

| Study D | 100 µM | 75% | 70% |

3. Antitumor Activity

The antitumor potential of this compound has been explored, particularly regarding its effects on various cancer cell lines.

- Mechanism : this compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.

- Case Studies : Studies have demonstrated that this compound effectively reduces the viability of breast cancer and prostate cancer cell lines.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induces apoptosis via caspase activation |

| Prostate Cancer (PC-3) | 20 | Inhibits cell cycle progression |

Research Findings

Recent investigations into this compound's biological activities have highlighted its multifaceted roles:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication in certain models, although further research is necessary to elucidate the mechanisms involved.

- Neuroprotective Effects : Some evidence indicates that this compound could protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions.

常见问题

Basic Research Questions

Q. How can researchers characterize the chemical structure and purity of Duartin in experimental settings?

- Methodological Answer :

- Use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm this compound’s molecular structure .

- Quantify purity via HPLC with reference standards, ensuring retention times and peak integration align with established protocols .

- For novel derivatives, provide full spectral data and elemental analysis in supplementary materials to enable replication .

Q. What experimental models are appropriate for preliminary pharmacological studies on this compound?

- Methodological Answer :

- Begin with in vitro assays (e.g., enzyme inhibition, cell viability tests) to assess bioactivity. For anti-inflammatory properties, use LPS-induced macrophage models .

- Validate findings in rodent models (e.g., streptozotocin-induced diabetic rats) with strict ethical oversight. Include dose-response curves and control groups to isolate this compound-specific effects .

Q. How should researchers design a literature review to contextualize this compound’s pharmacological potential?

- Methodological Answer :

- Systematically search databases (PubMed, SciFinder) using keywords: “this compound,” “isoflavonoid,” “anti-inflammatory,” “pharmacokinetics.” Exclude non-peer-reviewed sources .

- Organize findings into thematic tables (e.g., bioactivity, toxicity, mechanistic hypotheses) to identify knowledge gaps .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Conduct meta-analyses to compare variables like dosage, model systems, and measurement techniques. Use statistical tools (e.g., funnel plots) to detect bias .

- Replicate disputed experiments under standardized conditions, documenting batch-to-batch variability in this compound synthesis .

Q. What strategies optimize the isolation of this compound from natural sources for reproducible research?

- Methodological Answer :

- Employ column chromatography with gradient elution (e.g., hexane-ethyl acetate) guided by TLC monitoring. Validate yields via gravimetric analysis .

- Publish detailed extraction protocols, including solvent ratios and temperature controls, in supplementary materials .

Q. How can researchers elucidate this compound’s molecular targets and mechanisms of action?

- Methodological Answer :

- Use proteomics (e.g., affinity purification mass spectrometry) to identify binding partners. Cross-reference with pathway databases (KEGG, Reactome) .

- Apply CRISPR-Cas9 knockout models to confirm target relevance in disease phenotypes .

Q. What frameworks ensure ethical and rigorous data collection in this compound-related clinical trials?

- Methodological Answer :

- Design double-blind, placebo-controlled trials with stratified randomization. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .

- Use validated questionnaires (e.g., SF-36 for quality of life) and ensure inter-rater reliability through pilot testing .

Q. Data Analysis and Interpretation

Q. How should researchers analyze metabolomic data to track this compound’s biotransformation?

- Methodological Answer :

- Apply untargeted LC-MS metabolomics with XCMS or METLIN for peak alignment. Use pathway enrichment tools (MetaboAnalyst) to map metabolites to biochemical pathways .

- Report false discovery rates (FDR) and fold-change thresholds to ensure statistical rigor .

Q. What methods validate computational predictions of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Compare in silico ADME predictions (e.g., SwissADME) with in vivo PK studies in rodents. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .

Q. Research Design and Reporting

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer :

- Deposit raw data in repositories like Zenodo with unique DOIs. Use standardized metadata templates (ISA-Tab) to describe experimental conditions .

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material formatting and hyperlinking .

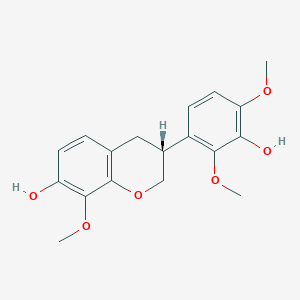

属性

CAS 编号 |

101311-04-0 |

|---|---|

分子式 |

C18H20O6 |

分子量 |

332.3 g/mol |

IUPAC 名称 |

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1 |

InChI 键 |

QVVPJFBYFYYVDM-NSHDSACASA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

手性 SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

规范 SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Key on ui other cas no. |

101311-04-0 |

同义词 |

7,3'-dihydroxy-2',4',8-trimethoxyisoflavan duartin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。